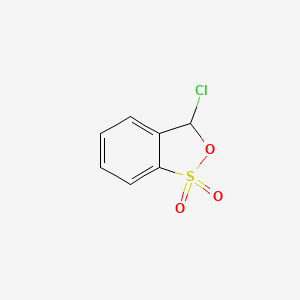
4,4-Diethoxybutan-2-one
Overview
Description
4,4-Diethoxybutan-2-one is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. It is also known as Acetylacetaldehyde dimethylacetal .
Synthesis Analysis
The synthesis of 4,4-Diethoxybutan-2-one involves reactions of N-(4,4-diethoxybutyl)amidophosphates with C-nucleophiles in chloroform in the presence of trifluoroacetic acid . This reaction proceeds under mild conditions and gives good yields in the absence of metal-based catalysts .Molecular Structure Analysis
The molecular structure of 4,4-Diethoxybutan-2-one consists of a butanone group (a four-carbon chain with a ketone functional group) with two ethoxy groups attached to the fourth carbon .Chemical Reactions Analysis
The reactions of N-(4,4-diethoxybutyl)amidophosphates with C-nucleophiles in chloroform in the presence of trifluoroacetic acid provided new 2-hetarylpyrrolidines . The reaction proceeded under mild conditions and gave good yields in the absence of metal-based catalysts .Scientific Research Applications
Pyrolysis Chemistry
- Pyrolysis of 1,1-Diethoxybutane : Research by Zeng et al. (2019) focused on the pyrolysis chemistry of 1,1-diethoxybutane, a promising biofuel. They used a flow reactor and synchrotron vacuum ultraviolet photoionization mass spectrometry to study its pyrolysis, identifying several oxygenated and hydrocarbon products. A detailed kinetic model was developed to analyze the reaction pathways, highlighting the importance of H-abstraction and intra-molecular elimination reactions in fuel consumption (Zeng et al., 2019).
Synthesis of Compounds and Anticancer Activity
- Synthesis of 2-Phosphorylpyrrolidines : Smolobochkin et al. (2020) described a novel one-pot method for synthesizing N-substituted 2-phosphorylpyrrolidines from 4,4-diethoxybutan-1-amine derivatives. This method facilitates simple, mild condition synthesis with significant implications for anticancer applications, showing comparable activity to Tamoxifen in inhibiting M-Hela tumor cells growth (Smolobochkin et al., 2020).
Thermodynamic and Kinetic Studies
- Synthesis of Acetals (1,1-Diethoxybutane) : Rahaman et al. (2015) conducted a study on the synthesis of 1,1-diethoxybutane using Amberlyst 47 as a catalyst. They focused on thermodynamic, kinetic, and adsorption parameters, providing insights into the liquid-phase reaction between ethanol and butyraldehyde (Rahaman et al., 2015).
Acetals in Distilled Spirits
- Identification in Distilled Spirits : Williams and Strauss (1975) identified 3,3-diethoxybutan-2-one in spirits distilled from grape wines. They noted its abundance in heads fractions from continuous stills and its influence on the character of spirits when diluted at different pH levels (Williams & Strauss, 1975).
Membrane Technology in Synthesis
- Membrane Technology for Synthesis : Graça and Rodrigues (2017) evaluated a commercial silica water selective membrane for its application in the synthesis of 1,1-diethoxybutane. Their work aimed at process intensification, exploring the effect of composition and temperature on species permeances (Graça & Rodrigues, 2017).
Synthesis of Alkaloid Precursors
- Synthesis of Pyrrolidine Alkaloid Precursors : Turmanov et al. (2022) reported on the synthesis of 2-(acylmethylene)pyrrolidine derivatives using 2-ethoxypyrrolidines or N-substituted 4,4-diethoxybutan-1-amines. Their approach enables large-scale synthesis and operational simplicity, offering a pathway to novel alkaloid precursors (Turmanov et al., 2022).
properties
IUPAC Name |
4,4-diethoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-10-8(11-5-2)6-7(3)9/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNXBDIOCRSFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942237 | |
| Record name | 4,4-Diethoxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20082-91-1, 20185-22-2 | |
| Record name | 4,4-Diethoxy-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20082-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Diethoxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-diethoxybutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1614831.png)











